![molecular formula C11H18N4O3 B1381780 1-Boc-3-(5-氨基-[1,3,4]噁二唑-2-基)-吡咯烷 CAS No. 1414958-41-0](/img/structure/B1381780.png)

1-Boc-3-(5-氨基-[1,3,4]噁二唑-2-基)-吡咯烷

描述

The compound “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Synthesis Analysis

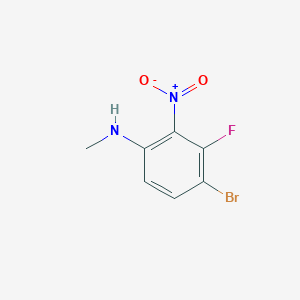

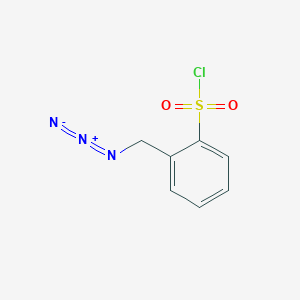

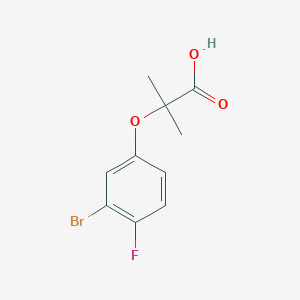

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides . The reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitro-phenyl)-1,3,4-oxadiazole-2-amine with potassium carbonate in Dimethylformamide, and chloroacetyl chloride was added dropwise .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be determined using spectral analysis such as IR, 1H NMR, and 13C NMR . The stability of the complexes arising from intramolecular interactions and electron delocalization can be estimated by natural bond orbital (NBO) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3, followed by acylation of the amino group of oxadiazoles with some acid chlorides . The reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and/or 5-(3-nitro-phenyl)-1,3,4-oxadiazole-2-amine with potassium carbonate in Dimethylformamide, and chloroacetyl chloride was added dropwise .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using spectral analysis such as IR, 1H NMR, and 13C NMR . For example, the presence of C-Br can be indicated by a stretching absorption band around 535.73 cm−1 .科学研究应用

药物设计与开发

该化合物可能由于其噁二唑环而用于新药的设计和合成,该环以其药理特性而闻名。 它可能参与创建具有潜在抗癌 、抗病毒或抗菌活性的分子。

生物学评价

像这样的化合物使用各种测定方法评估其生物活性,例如 MTT 测定法用于细胞活力 ,该方法测量线粒体酶的活性。

基于机制的方法

研究人员可以使用该化合物来了解含有噁二唑环的药物的作用机制。 它可以帮助识别这些化合物如何与生物靶标相互作用 。

口服生物利用度研究

该化合物的结构表明它可能符合 Lipinski 五规则,表明良好的口服生物利用度。 这使其成为口服药物制剂的候选者 。

含能材料研究

噁二唑也因其稳定性和性能特性而被探索用于含能材料。 该化合物可能是研究高能量密度新材料的一部分 。

结构分析

作用机制

The mechanism of action of 1,3,4-oxadiazole derivatives involves a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

未来方向

属性

IUPAC Name |

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMIDAYCYHUCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)

![tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1381713.png)

![6-tert-Butyl 3-ethyl 2-methyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1381714.png)

![4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1381717.png)